molecular formula C8H16Cl2N4 B2518042 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1221724-59-9

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B2518042
CAS No.: 1221724-59-9
M. Wt: 239.14
InChI Key: NRKZSTHLHDSZLM-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 5-methyl-1H-1,2,4-triazol-3-yl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the reaction of piperidine with 5-methyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
  • 3-methyl-1H-1,2,4-triazol-5-amine
  • 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Uniqueness

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and a 1,2,4-triazole ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKZSTHLHDSZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-59-9
Record name 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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